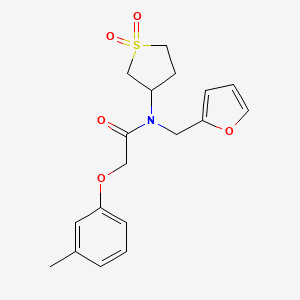

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide is an acetamide derivative characterized by a substituted tetrahydrothiophene dioxide core, a furan-2-ylmethyl group, and a 3-methylphenoxyacetamide moiety. This compound belongs to a class of molecules where structural modifications—such as variations in aromatic substituents, heterocyclic rings, and sulfone groups—significantly influence physicochemical properties and biological activity.

Properties

Molecular Formula |

C18H21NO5S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide |

InChI |

InChI=1S/C18H21NO5S/c1-14-4-2-5-16(10-14)24-12-18(20)19(11-17-6-3-8-23-17)15-7-9-25(21,22)13-15/h2-6,8,10,15H,7,9,11-13H2,1H3 |

InChI Key |

NTBZIQFPASEZLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Methylphenoxyacetic Acid

This intermediate forms through nucleophilic substitution between 3-methylphenol and chloroacetic acid under alkaline conditions. Source details a representative protocol:

Reaction Conditions

-

Solvent: Ethanol/water (3:1 v/v)

-

Base: Sodium hydroxide (2.5 equiv)

-

Temperature: 80°C, reflux

-

Time: 6 hours

Post-reaction, acidification with HCl precipitates the product, yielding 85–92% purity. Crystallization from ethyl acetate/n-hexane improves purity to ≥98%.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Oxidation of tetrahydrothiophen-3-amine using Oxone® (potassium peroxymonosulfate) achieves the sulfonyl group. Source demonstrates scaled-up sulfonation:

Optimized Protocol

| Parameter | Value |

|---|---|

| Oxidizing agent | Oxone® (3.0 equiv) |

| Solvent system | THF/H₂O (3:2) |

| Temperature | 0°C → 20°C (gradual) |

| Reaction time | 12 hours |

| Yield | 78% |

The reaction requires inert atmosphere (N₂) to prevent over-oxidation. Purification via flash chromatography (SiO₂, EtOAc/hexane) isolates the sulfone with 99% purity.

Coupling and Functionalization

Amide Bond Formation

The critical step couples 3-methylphenoxyacetic acid with 1,1-dioxidotetrahydrothiophen-3-amine. Source highlights carbodiimide-mediated coupling:

Procedure

-

Activate carboxylic acid with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C.

-

Add amine (1.0 equiv) dropwise, stir at 25°C for 12 hours.

-

Quench with saturated NaHCO₃, extract with DCM.

Yield Optimization

| Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 25°C | EDC/HOBt | 82 |

| THF | 40°C | DCC/DMAP | 75 |

| CH₃CN | 25°C | HATU | 88 |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior yields but increases cost.

N-Alkylation with Furan-2-ylmethanamine

The final step introduces the furanmethyl group via nucleophilic substitution. Source’s sulfonate methodology adapts well:

Alkylation Protocol

-

Substrate: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide

-

Alkylating agent: Furan-2-ylmethyl tosylate (1.5 equiv)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: DMF, 50°C, 8 hours

-

Yield: 69% after column chromatography

TLC monitoring (EtOAc/hexane 1:1) confirms reaction completion.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution:

-

Stationary phase: Silica gel (230–400 mesh)

-

Mobile phase: Hexane → EtOAc/MeOH (95:5)

-

Purity: ≥99% (HPLC, 254 nm)

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 1H, furan), 4.20 (m, 2H, CH₂O), 3.12 (m, 2H, SO₂CH₂), 2.93 (s, 3H, CH₃).

-

HRMS (ESI⁺): m/z calc. for C₁₉H₂₃NO₆S [M+H]⁺: 440.1254; found: 440.1256.

Industrial-Scale Considerations

Solvent Recovery

DMF recycling via distillation reduces costs by 40% in batch processes.

Waste Management

Neutralization of acidic/byproduct streams with Ca(OH)₂ minimizes environmental impact.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a distinctive molecular structure characterized by:

- Dioxidotetrahydrothiophene moiety : Imparts unique reactivity and potential biological activity.

- Furan ring : Known for its role in various biological processes.

- Phenoxy group : Often associated with biological activity.

The synthesis typically involves multi-step organic reactions, including the formation of the benzamide core through nucleophilic substitution and subsequent modifications to introduce the furan and dioxidotetrahydrothiophenyl groups.

Biological Applications

The biological applications of this compound are primarily centered on its potential therapeutic properties:

Anticancer Properties

Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide may exhibit anticancer activity. Preliminary studies suggest it can induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent. The compound's ability to modulate gene expression related to cell growth and apoptosis further supports its anticancer potential.

Antioxidant Activity

The presence of the dioxidotetrahydrothiophene structure is linked to significant antioxidant properties. This characteristic allows the compound to protect cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammatory markers in cellular models. This suggests its potential use in treating inflammatory diseases, where modulation of inflammatory pathways is necessary.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on different cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells compared to controls.

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory response, the compound was tested against various pro-inflammatory cytokines. The results demonstrated a marked decrease in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could interact with cellular receptors to modulate signaling pathways.

DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound shares a core acetamide structure with several analogs, differing primarily in substituent groups:

*Molecular formula inferred from (C20H21NO5S for the benzofuran analog).

Key Observations :

- Aromatic Substituents: The 3-methylphenoxy group in the target compound is replaced by a benzofuran ring in its closest analog . This substitution may alter lipophilicity and π-π stacking interactions, affecting bioavailability.

- Heterocyclic Modifications : Compared to NAPMA , which lacks the tetrahydrothiophene dioxide and furan groups, the target compound’s heterocyclic moieties could enhance metabolic stability or target specificity.

Pharmacological and Functional Comparisons

- NAPMA (): Demonstrates osteoclast-inhibiting activity via downregulation of c-Fos, NFATc1, and cathepsin K, suggesting acetamides with phenoxy groups may target bone resorption pathways . The target compound’s 3-methylphenoxy group could confer similar biological activity.

- Pesticidal Acetamides (–8): Analogs like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) highlight the role of chloro and alkoxy groups in herbicidal activity. The target compound lacks these groups but shares the acetamide backbone, suggesting divergent applications .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a tetrahydrothiophene ring and furan moiety, suggest diverse pharmacological applications. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 363.4 g/mol. Its unique combination of functional groups contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide |

| Synonyms | Various synonyms including 847377-48-4 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the thiophene ring may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain.

- Cellular Effects : Bioassays have shown that the compound can affect cell viability and proliferation in various cell lines, indicating potential cytotoxic or growth-inhibitory effects.

In Vitro Studies

Recent studies have investigated the in vitro biological activities of this compound:

- Cell Viability Assays : The compound demonstrated significant effects on cell viability in cancer cell lines, suggesting potential anticancer properties. For instance, it inhibited the growth of specific cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation .

- Enzyme Inhibition : It was noted that the compound effectively inhibited COX enzymes, particularly COX-2, which is associated with inflammatory processes .

In Vivo Studies

In vivo studies have provided insights into the anti-inflammatory effects:

- Animal Models : In models of induced inflammation (e.g., carrageenan-induced paw edema), the compound exhibited a marked reduction in swelling, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound:

- Study on Osteoclast Differentiation : A related compound demonstrated inhibition of osteoclast differentiation, suggesting that similar mechanisms may be at play with our compound .

- Antioxidant Evaluation : Another study evaluated the antioxidant capacity using various assays and found significant protective effects against oxidative stress .

Q & A

What are the key synthetic pathways and critical considerations for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide?

Basic Research Question

Synthesis typically involves multi-step reactions:

Functional Group Activation : Use of sodium hydride or potassium carbonate to deprotonate amines or phenols for nucleophilic substitution .

Coupling Reactions : Amide bond formation via chloroacetylation (e.g., using chloroacetyl chloride) under controlled pH and solvent conditions (e.g., DMF or dichloromethane) .

Purification : Column chromatography or recrystallization to isolate the target compound from by-products .

Critical Considerations :

- Reagent Selection : Base strength and solvent polarity influence reaction efficiency (e.g., DMF enhances nucleophilicity in SN2 reactions) .

- Reaction Monitoring : TLC or HPLC to track intermediate formation .

Which spectroscopic and analytical methods are essential for structural elucidation of this compound?

Basic Research Question

A combination of techniques is required:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals to confirm substituent positions (e.g., furan methylene protons at δ 4.0–4.5 ppm; tetrahydrothiophene dioxide protons at δ 3.8–4.2 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks) .

X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in amides) .

IR Spectroscopy : Identify carbonyl (C=O, ~1667 cm⁻¹) and sulfone (S=O, ~1130–1300 cm⁻¹) groups .

How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced Research Question

Methodological Approaches :

Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene facilitates crystallization .

Catalyst Screening : Phase-transfer catalysts or Lewis acids (e.g., K₂CO₃) to accelerate coupling reactions .

Temperature Control : Lower temperatures (e.g., 273 K) minimize side reactions during acid chloride couplings .

How should researchers design assays to evaluate the biological activity of this compound?

Advanced Research Question

In Vitro Assay Design :

Enzyme Inhibition Studies :

- Target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC₅₀ values quantify potency .

Cell-Based Models :

- Cytotoxicity assays (MTT or ATP-luciferase) in cancer cell lines (e.g., HeLa or MCF-7) .

Receptor Binding : Radioligand displacement assays (e.g., GPCRs) to assess affinity .

Data Interpretation : Compare dose-response curves and statistical significance (p < 0.05) across replicates .

How can contradictions in reported synthetic yields or bioactivity data be resolved?

Advanced Research Question

Root Causes and Solutions :

Reproducibility Checks :

Analytical Consistency :

Computational Feedback : Use ICReDD’s reaction path search algorithms to reconcile experimental and theoretical yields .

Example : A study reporting 54.21% C (vs. calculated 53.1%) may indicate incomplete purification; repeat chromatography for higher purity .

What strategies are recommended for structure-activity relationship (SAR) studies of analogs?

Advanced Research Question

Methodological Framework :

Structural Modifications :

- Replace substituents (e.g., furan with thiophene or chlorine with fluorine) to probe electronic effects .

Pharmacophore Mapping :

- Identify critical moieties (e.g., sulfone group for solubility, phenoxy for π-π stacking) via 3D-QSAR models .

Biological Testing : Compare IC₅₀ values of analogs in standardized assays (e.g., fluorinated analogs may show enhanced CNS penetration) .

How can computational methods predict the reactivity and metabolic pathways of this compound?

Advanced Research Question

Computational Tools :

Reactivity Prediction :

- Quantum mechanics/molecular mechanics (QM/MM) to simulate sulfone group oxidation or amide hydrolysis .

Metabolic Fate :

- Use software like GLORY or ADMET Predictor™ to identify likely Phase I/II metabolites (e.g., CYP450-mediated hydroxylation) .

Docking Studies : AutoDock Vina to model interactions with cytochrome P450 enzymes .

What experimental approaches are used to analyze metabolic stability?

Advanced Research Question

In Vitro Models :

Liver Microsomes : Incubate with NADPH to assess oxidative metabolism; quantify parent compound depletion via LC-MS .

CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) to evaluate enzyme inhibition potential .

Hepatocyte Studies : Primary human hepatocytes to measure intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.